1-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
Overview
Description
- The benzenecarbothioyl group can be synthesized by reacting 4-ethoxy-3-methoxybenzoyl chloride with thiourea to form the corresponding thiourea derivative, which is then cyclized to form the carbothioyl group.
Final Coupling:
- The final step involves coupling the substituted piperazine with the benzenecarbothioyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic synthesis. A common route includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the fluorophenyl group can be introduced via nucleophilic substitution using 4-fluorobenzyl chloride under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or hydrocarbons.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly in targeting neurological disorders due to its piperazine core.
Biological Studies: Used in studying receptor-ligand interactions, especially in the context of serotonin and dopamine receptors.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity, while the benzenecarbothioyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the ethoxy and fluorophenyl groups, resulting in different pharmacological properties.
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the benzenecarbothioyl group, affecting its chemical reactivity and biological activity.
1-(4-Ethoxy-3-methoxyphenyl)piperazine: Similar but without the fluorophenyl group, leading to different receptor interactions.
Uniqueness: 1-(4-Ethoxy-3-methoxybenzenecarbothioyl)-4-(4-fluorophenyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and benzenecarbothioyl groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c1-3-25-18-9-4-15(14-19(18)24-2)20(26)23-12-10-22(11-13-23)17-7-5-16(21)6-8-17/h4-9,14H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJVMPQLDXVHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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